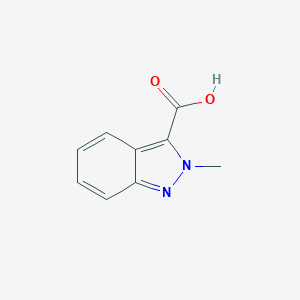

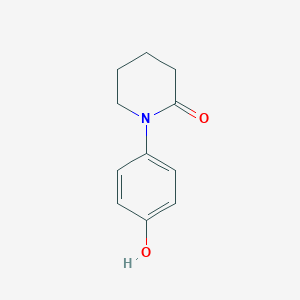

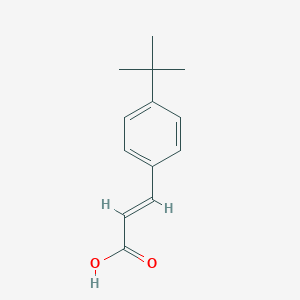

1-(4-Hydroxyphenyl)piperidin-2-one

Descripción general

Descripción

Synthesis Analysis

Several studies have detailed the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives. For example, Khan et al. (2013) reported the synthesis of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, via a one-pot three-component reaction (Khan et al., 2013). Zheng Jin-hong (2011) designed and synthesized a series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their NMR characteristics and conformational analysis (Zheng Jin-hong, 2011).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 1-(4-Hydroxyphenyl)piperidin-2-one have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Research by Dingrong Yang et al. (2009) synthesized derivatives of 1-phenethyl-4-hydroxy piperidinium hydrochloride, exploring their molecular structures and anti-leukemia activity, thereby highlighting some chemical reactions and potential properties of similar compounds (Dingrong Yang et al., 2009).

Physical Properties Analysis

Studies directly analyzing the physical properties of 1-(4-Hydroxyphenyl)piperidin-2-one are limited. However, related research on similar compounds can offer insights. For example, the work by Maryam Fatahpour et al. (2018) on piperidinium analogs might provide useful context in understanding the physical properties of related compounds (Fatahpour et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives have been a focus of several studies. For instance, S. Fatma et al. (2017) synthesized a novel compound with a similar structure and analyzed its molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical properties of such compounds (Fatma et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis of Antiviral Drugs : It is used in synthesizing SCH 351125, a CCR5 receptor antagonist, potentially treating HIV infection (Ren et al., 2007).

NMR Spectral Assignments and Conformations : Derivatives of 1-(4-hydroxyphenyl)piperidin-2-one are useful for NMR spectral assignments and studying the conformations of organic compounds (Zheng Jin-hong, 2011).

Enantioselective Synthesis : It is involved in the enantioselective synthesis of functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray & Firth, 2005).

Selective Estrogen Receptor Modulators : Piperidin-4-ol derivatives, including 1-(4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, are explored as novel selective estrogen receptor modulators with cytotoxicity against breast cancer cells (Yadav et al., 2011).

Chemical and Biological Research : Its stability and molecular structure make it applicable in various chemical and biological research contexts (Khan et al., 2013).

Antibacterial and Antioxidant Activities : Synthesized N-acyl derivatives exhibit antibacterial, antioxidant activities, and molecular docking activities against target proteins (Mohanraj & Ponnuswamy, 2017).

Neuroprotective Agent : It acts as a neuroprotectant, blocking N-methyl-D-aspartate responses (Chenard et al., 1995).

Antioxidant and Antimicrobial Potential : Piperidin-4-one oxime esters show antioxidant and antimicrobial properties (Harini et al., 2014).

Pharmacological Applications : Piperidin-4-one derivatives synthesized using glucose-urea deep eutectic solvent have pharmacological relevance (Hemalatha & Ilangeswaran, 2020).

Antihypertensive Activity : Some derivatives have shown antihypertensive activity (Takai et al., 1985).

Opioid Receptor Antagonists : N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are mu-opioid receptor antagonists and potent mu-agonists (Le Bourdonnec et al., 2006).

Gastrointestinal Motility Disorders : Used for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).

Apoptosis Induction and Hyperplasia Inhibition : Inhibits estradiol-induced hyperplasia and induces apoptosis in rat uterus (Chandra et al., 2011).

Research Chemical : Identified as a research chemical with NMDA receptor antagonist activity (McLaughlin et al., 2016); (Elliott et al., 2015).

NMDA Receptor Antagonism : Nylidrin, a related compound, is a lead for designing subtype-selective NMDA receptor inhibitors (Whittemore et al., 1997).

Synthesis and Conformational Study : Studied using NMR, molecular modeling, and mass spectrometry (Csütörtöki et al., 2012).

Potential Medical Applications : Utilized in synthesizing non-narcotic analgesics (Nieduzak & Margolin, 1991).

Antiestrogenic Effects : Demonstrates potent antiestrogenic effects and prevents pregnancy in rats (Kharkwal et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Piperidine derivatives, including 1-(4-Hydroxyphenyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFQIKPJUHWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470382 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)piperidin-2-one | |

CAS RN |

79557-03-2 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)